

Spectroscopic Data of α -Methyl- γ -butyrolactone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *alpha-Methyl-gamma-butyrolactone*

Cat. No.: B162315

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for α -Methyl- γ -butyrolactone (MBL), a five-membered lactone with various industrial applications. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for α -Methyl- γ -butyrolactone in a structured tabular format for ease of reference and comparison.

^1H NMR Data

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-3	~2.55	m	~7.0
H-4 (a)	~4.30	m	
H-4 (b)	~4.15	m	
H-5 (CH ₃)	~1.25	d	
H-2 (a)	~2.40	m	
H-2 (b)	~1.80	m	

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment	Chemical Shift (ppm)
C-1 (C=O)	~179
C-4 (O-CH ₂)	~66
C-3 (CH)	~35
C-2 (CH ₂)	~30
C-5 (CH ₃)	~16

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups in a molecule based on their absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2970	Strong	C-H stretch (aliphatic)
~1770	Strong	C=O stretch (γ -lactone)
~1170	Strong	C-O stretch

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The data below corresponds to electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Possible Fragment Ion
100	25	[M] ⁺ (Molecular Ion)
85	100	[M - CH ₃] ⁺
56	80	[C ₃ H ₄ O] ⁺
43	60	[C ₂ H ₃ O] ⁺
41	55	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of α -Methyl- γ -butyrolactone for structural elucidation.

Materials:

- α -Methyl- γ -butyrolactone sample

- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of α -Methyl- γ -butyrolactone in about 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
 - Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
 - Use a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ^{13}C .

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 (^1H : 7.26 ppm; ^{13}C : 77.16 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in α -Methyl- γ -butyrolactone.

Materials:

- α -Methyl- γ -butyrolactone sample
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small drop of neat α -Methyl- γ -butyrolactone directly onto the ATR crystal.
- Spectrum Acquisition:
 - Acquire the IR spectrum over the desired range (e.g., $4000\text{--}400\text{ cm}^{-1}$).
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:

- Identify the characteristic absorption bands and compare them to known IR correlation tables.
- Label the major peaks with their corresponding wavenumbers and functional group assignments.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of α -Methyl- γ -butyrolactone.

Materials:

- α -Methyl- γ -butyrolactone sample
- Solvent for dilution (e.g., dichloromethane)
- GC-MS system equipped with an electron ionization (EI) source and a quadrupole mass analyzer
- A suitable capillary column (e.g., DB-5ms or equivalent)

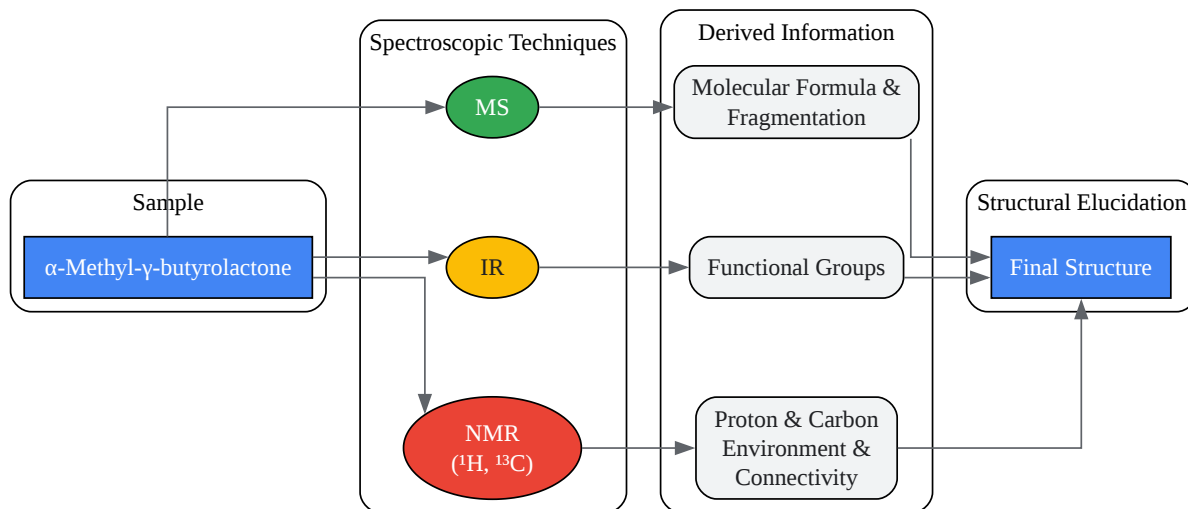
Procedure:

- Sample Preparation: Prepare a dilute solution of α -Methyl- γ -butyrolactone (e.g., 100 ppm) in dichloromethane.
- GC-MS Instrument Setup:
 - Injector: Set the injector temperature to 250 °C.
 - Column: Use a suitable temperature program, for example:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.

- Final hold: Hold at 250 °C for 5 minutes.
- Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
 - Set the ion source temperature to 230 °C.
 - Set the quadrupole temperature to 150 °C.
 - Use a scan range of m/z 40-300.
- Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
- Data Analysis:
 - Identify the peak corresponding to α -Methyl- γ -butyrolactone in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.
 - Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

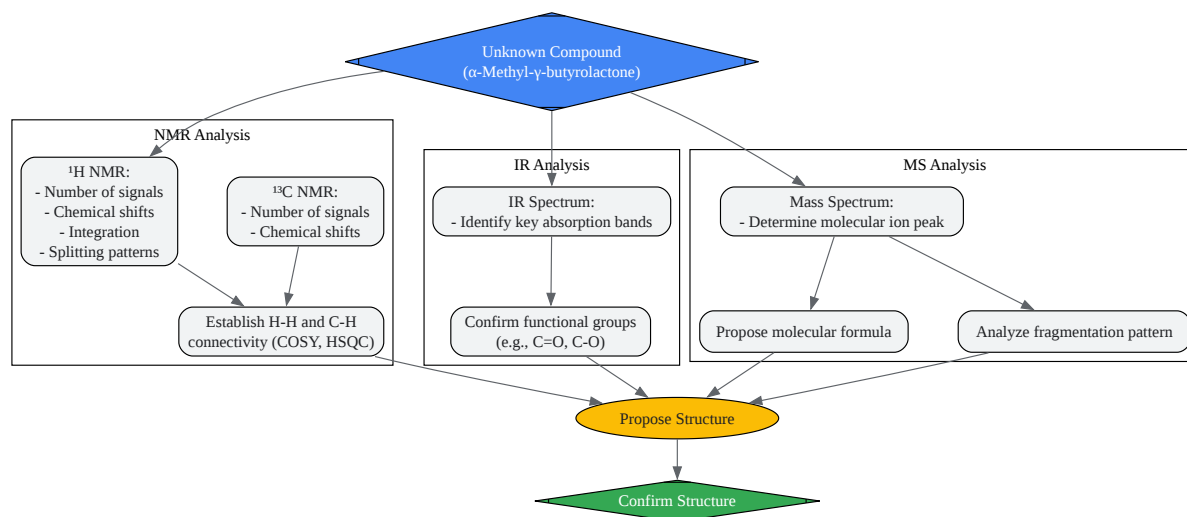
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for the structural elucidation of α -Methyl- γ -butyrolactone.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of α -Methyl- γ -butyrolactone.



[Click to download full resolution via product page](#)

Caption: Logical steps in the structural elucidation of α-Methyl-γ-butyrolactone.

- To cite this document: BenchChem. [Spectroscopic Data of α-Methyl-γ-butyrolactone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b162315#alpha-methyl-gamma-butyrolactone-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b162315#alpha-methyl-gamma-butyrolactone-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com